2,2'-Isopropylidenedithiobis(1-propylamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Isopropylidenedithiobis(1-propylamine) is an organic compound that belongs to the class of amines It is characterized by the presence of two propylamine groups connected by a sulfur-containing isopropylidene bridge
Preparation Methods
The synthesis of 2,2’-Isopropylidenedithiobis(1-propylamine) typically involves the reaction of propylamine with a sulfur-containing reagent under controlled conditions. One common method involves the use of isopropylidene dichloride and sodium sulfide as starting materials. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature of around 0-5°C. The resulting product is then purified through distillation or recrystallization to obtain the desired compound in high yield.
Chemical Reactions Analysis
2,2’-Isopropylidenedithiobis(1-propylamine) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones. Reduction reactions can convert the compound into its corresponding thiol or disulfide derivatives. Substitution reactions involve the replacement of one or more hydrogen atoms in the propylamine groups with other functional groups, such as halogens or alkyl groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution.
Scientific Research Applications
2,2’-Isopropylidenedithiobis(1-propylamine) has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes. In medicine, it is being investigated for its potential use in drug delivery systems, as its unique structure allows for the encapsulation and controlled release of therapeutic agents. In industry, it is used as a stabilizer for polymers and as a corrosion inhibitor in metalworking fluids.
Mechanism of Action
The mechanism of action of 2,2’-Isopropylidenedithiobis(1-propylamine) involves its interaction with cellular membranes and proteins. The sulfur-containing isopropylidene bridge allows the compound to form strong interactions with thiol groups in proteins, leading to the disruption of protein function. This can result in the inhibition of bacterial growth or the stabilization of polymer structures. The compound’s ability to form disulfide bonds also plays a role in its mechanism of action, as these bonds can stabilize the structure of proteins and other macromolecules.
Comparison with Similar Compounds
2,2’-Isopropylidenedithiobis(1-propylamine) can be compared to other sulfur-containing amines, such as 2,2’-dithiobis(1-propylamine) and 2,2’-thiodiethanol. While all these compounds contain sulfur atoms and amine groups, 2,2’-Isopropylidenedithiobis(1-propylamine) is unique due to the presence of the isopropylidene bridge, which imparts distinct chemical and physical properties. For example, the isopropylidene bridge increases the compound’s stability and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
91485-90-4 |
---|---|
Molecular Formula |
C9H22N2S2 |
Molecular Weight |
222.4 g/mol |
IUPAC Name |
2-[2-(1-aminopropan-2-ylsulfanyl)propan-2-ylsulfanyl]propan-1-amine |
InChI |
InChI=1S/C9H22N2S2/c1-7(5-10)12-9(3,4)13-8(2)6-11/h7-8H,5-6,10-11H2,1-4H3 |
InChI Key |
BKQDFCKQIQWHMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)SC(C)(C)SC(C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.